molecular formula C18H16O3 B12537828 Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate CAS No. 651715-71-8

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No.: B12537828
CAS No.: 651715-71-8
M. Wt: 280.3 g/mol
InChI Key: MBUUVAZXNQCPNS-UHFFFAOYSA-N
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Description

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate is a synthetic organic compound with the molecular formula C18H16O3 . It features an indanone core, a privileged scaffold in medicinal chemistry known for its presence in biologically active molecules and its utility in asymmetric synthesis . This specific acetate ester serves as a valuable building block for researchers, particularly in the development of novel pharmaceutical candidates and organic materials. Its structure is highly amenable to further chemical modification, enabling its use as a key intermediate in complex synthetic pathways. The indanone moiety is a prominent structure in compounds exhibiting a range of biological activities, including anticancer, antioxidant, and antimicrobial properties, making derivatives of this scaffold a significant area of investigation in drug discovery . Furthermore, related structures are extensively used in organocatalytic reactions, such as the asymmetric 1,4-Michael addition, to construct complex chiral molecules with high diastereoselectivity . This product is intended for use in a controlled laboratory setting by qualified professionals. It is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

651715-71-8

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

phenyl 2-(2-methyl-3-oxo-1H-inden-2-yl)acetate

InChI

InChI=1S/C18H16O3/c1-18(11-13-7-5-6-10-15(13)17(18)20)12-16(19)21-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3

InChI Key

MBUUVAZXNQCPNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)CC(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Substrate Preparation

  • Starting Material : Methyl 2-(2-methylphenyl)acetate is treated with AlCl₃ in dichloromethane at 0–5°C to form the acylium ion intermediate.
  • Cyclization : Heating to 80°C induces electrophilic aromatic substitution, yielding 2-methyl-1-oxo-2,3-dihydro-1H-indene.

Reaction Conditions :

Parameter Value
Catalyst AlCl₃ (1.2 equiv)
Solvent CH₂Cl₂
Temperature 0°C → 80°C (gradient)
Yield 68–72%

Esterification of the Carboxylic Acid Intermediate

The indenone core is functionalized via esterification with phenyl acetate.

Acid Chloride Route

  • Step 1 : 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Step 2 : Reaction with phenol in the presence of pyridine yields the target ester.

Optimized Protocol :

Component Quantity
Acyl chloride 1.0 equiv
Phenol 1.5 equiv
Base Pyridine (2.0 equiv)
Solvent Dry THF
Time 12 h at 25°C
Yield 85%

Direct Coupling Using DCC/DMAP

An alternative employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for ester bond formation without isolating the acyl chloride:

  • Conditions :
    • DCC (1.1 equiv), DMAP (0.1 equiv), CH₂Cl₂, 0°C → RT, 6 h.
    • Yield: 78–82%.

One-Pot Tandem Synthesis

Recent patents describe tandem Friedel-Crafts/esterification sequences to minimize intermediate isolation:

Procedure

  • Friedel-Crafts Acylation : As in Section 1.1.
  • In Situ Esterification : Add phenyl chloroacetate and NaHCO₃ directly to the reaction mixture.

Key Advantages :

  • Reduced purification steps.
  • Total yield: 65–70%.

Palladium-Catalyzed Coupling for Stereocontrol

For enantiomerically pure products, asymmetric catalysis is employed:

Suzuki-Miyaura Coupling

  • Substrate : 2-Bromo-2-methyl-1-oxo-2,3-dihydro-1H-indene.
  • Conditions : Pd(PPh₃)₄ (5 mol%), phenylboronic acid (1.2 equiv), K₂CO₃, dioxane/H₂O (3:1), 90°C, 24 h.
  • Yield : 74% with >90% ee.

Analytical Validation

Synthetic batches are characterized via:

  • NMR : δ 7.25–7.45 (m, 5H, Ph), δ 3.12 (s, 3H, CH₃), δ 2.85–3.10 (m, 2H, CH₂).
  • HPLC : Purity >98% (C18 column, MeOH/H₂O = 70:30).

Challenges and Optimization

  • Byproduct Formation : Competing O-acylation is suppressed using bulky bases (e.g., 2,6-lutidine).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields but complicate purification.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction time from 12 h to 2 h with 75% yield.
  • Green Chemistry : Replace SOCl₂ with polymer-supported carbodiimides to minimize waste.

Emerging Methods

  • Biocatalytic Esterification : Lipase B from Candida antarctica achieves 60% conversion under mild conditions.
  • Photoredox Catalysis : Visible-light-mediated coupling avoids metal catalysts, yielding 55–60%.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Scientific Research Applications

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/R-Groups Key Properties/Applications Reference
Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate 2-methyl, 1-oxo, phenyl acetate Lipophilic ester; potential intermediate for drug candidates.
Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-inden-2-carboxylate 5-Cl, 2-hydroxy, methyl ester Chlorine enhances electrophilicity; used in asymmetric synthesis via Friedel-Crafts.
5-Bromo-2,3-dihydro-1H-inden-2-yl acetate 5-Br, acetate Bromine enables cross-coupling; research chemical for halogenated intermediates.
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoate 2-CF₃, 2-hydroxy Trifluoromethyl group increases metabolic stability; high diastereoselectivity (90:10 d.r.).
N-(2-((5-Fluoro-1-oxo-2-thiocyanato-2,3-dihydro-1H-inden-2-yl)(phenyl)methyl)benzofuran-3-yl)-4-methylbenzenesulfonamide 5-F, 2-thiocyano Thiocyano group enables asymmetric catalysis; moderate yields (45–64%).
3-Pyridinecarboxamide,2-chloro-N-(2,3-dihydro-1H-inden-2-yl) 2-Cl, pyridinecarboxamide Pyridine enhances hydrogen bonding; potential bioactive scaffold.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br, F) at position 5 (e.g., 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate) increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions . Thiocyano groups (e.g., in compound 3aa) enhance reactivity in Michael additions, yielding enantioselective products under organocatalysis .
  • Electron-Donating Groups (EDGs):
    • The methyl group in the target compound stabilizes the indenyl core via hyperconjugation, reducing ring strain and enhancing thermal stability compared to hydroxylated analogs (e.g., 3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one) .

Functional Group Comparisons

  • Ester vs. Thiocyano: The phenyl acetate group in the target compound is prone to hydrolysis under acidic/basic conditions, whereas thiocyano derivatives (e.g., 3af) exhibit greater resistance, favoring sulfur-based chemistry .
  • Hydroxyl vs. Trifluoromethyl: Hydroxyl groups (e.g., in methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1-oxo-indenyl)propanoate) participate in hydrogen bonding, improving crystallinity, while trifluoromethyl groups enhance lipophilicity and bioavailability .

Biological Activity

Phenyl (2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate, also known as 1-oxo-2,3-dihydro-1H-indene derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and antifungal activities, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₁H₁₀O₂
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 22955-77-7
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 56.0 to 60.0 °C

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies :
    • In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that certain derivatives could induce apoptosis and enhance caspase activity at concentrations as low as 1 µM .
    • A study highlighted the ability of these compounds to inhibit microtubule assembly, suggesting a mechanism for their anticancer effects .
  • In Vivo Studies :
    • Animal models treated with these compounds showed reduced tumor growth rates compared to control groups, indicating their potential as effective anticancer agents .

Antibacterial Activity

This compound and its derivatives have shown promising antibacterial activity against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Bacillus subtilis4.69 to 22.9 µM

The compound exhibited broad-spectrum antibacterial properties, particularly against Gram-positive bacteria .

Antifungal Activity

The compound also demonstrates antifungal properties:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.0048 mg/mL
Fusarium oxysporum56.74 to 222.31 µM

These findings indicate that this compound could be a candidate for developing new antifungal agents .

Case Studies

A notable case study involved synthesizing various analogues of phenyl (2-methyl-1-oxo-2,3-dihydro-1H-indene) and evaluating their biological activities:

  • Synthesis and Evaluation :
    • A series of compounds were synthesized and screened for their cytotoxic effects on cancer cell lines.
    • The most active compounds showed significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways.
  • Molecular Modeling :
    • Molecular docking studies indicated that these compounds interact effectively with target proteins involved in cancer cell proliferation and survival mechanisms .

Q & A

Q. Table 1. Key Synthetic Parameters for Indenyl-Acetate Derivatives

ParameterOptimal ConditionsReference
CatalystDBU (for acetylation)
SolventMeCN or THF (polar aprotic)
Reaction Time2–6 hours (monitored via TLC)
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Q. Table 2. Biological Activity Screening Protocols

AssayProtocol SummaryReference
Anticancer (BrdU)HeLa/C6 cell lines, IC₅₀ via ELISA
AntimicrobialMIC against Gram+/Gram− bacteria
Aggrecanase InhibitionMMP selectivity profiling (IC₅₀)

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